4-Cyclohexylphenyl 2-iodobenzoate

Description

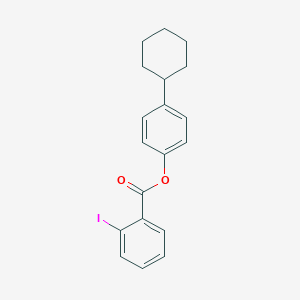

4-Cyclohexylphenyl 2-iodobenzoate is an ester derivative of 2-iodobenzoic acid, where the carboxylic acid group is replaced by a 4-cyclohexylphenoxy moiety. The compound combines the steric bulk of the cyclohexylphenyl group with the electron-deficient iodine substituent in the ortho position of the benzoate ring.

Properties

Molecular Formula |

C19H19IO2 |

|---|---|

Molecular Weight |

406.3g/mol |

IUPAC Name |

(4-cyclohexylphenyl) 2-iodobenzoate |

InChI |

InChI=1S/C19H19IO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2 |

InChI Key |

KKSDDFVWYLAAEL-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- Methyl 2-iodobenzoate : A simpler ester used in Suzuki-Miyaura cross-coupling reactions for polymer synthesis .

- Phenyl 2-iodobenzoate : Shares the phenyl ester group but lacks the cyclohexyl substituent.

- 2-Iodobenzoic acid : The parent acid, lacking the ester functionalization.

- Ortho-substituted nitrobenzoates (e.g., 2-nitrobenzoate) : Differ in substituent type (nitro vs. iodo) but share the ortho positioning .

Physicochemical Properties

| Property | 4-Cyclohexylphenyl 2-Iodobenzoate | Methyl 2-Iodobenzoate | 2-Iodobenzoic Acid |

|---|---|---|---|

| Molecular Weight | ~428.3 g/mol | ~276.1 g/mol | ~262.0 g/mol |

| Lipophilicity | High (due to cyclohexylphenyl) | Moderate | Low |

| Solubility | Low in polar solvents | Moderate in THF | Low in water |

| Melting Point | Likely >150°C (estimated) | ~80–85°C | ~210°C (decomposes) |

The cyclohexylphenyl group significantly increases molecular weight and lipophilicity compared to methyl or phenyl esters, reducing solubility in polar solvents like water or methanol. This bulkiness may also elevate melting points due to restricted molecular motion .

Stability and Handling

Iodoaromatics are generally light-sensitive, but esterification may enhance stability compared to the free acid. The cyclohexylphenyl group’s steric bulk could further protect the iodine atom from nucleophilic substitution, improving shelf life.

Spectroscopic Differences

- NMR : The cyclohexylphenyl group would introduce distinct proton environments (e.g., cyclohexyl CH₂ and aromatic protons) absent in simpler esters.

- IR : Ester carbonyl stretching (~1740 cm⁻¹) may shift slightly due to electron-donating/withdrawing effects of substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.